N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide
Description
N-{[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide is a pyrrolidinone-derived compound featuring a 3,4-difluorophenyl substituent and an acetamide group. The acetamide group may facilitate hydrogen bonding, a critical factor in pharmacological activity.
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O2/c1-8(18)16-6-9-4-13(19)17(7-9)10-2-3-11(14)12(15)5-10/h2-3,5,9H,4,6-7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOXUDIDHLWLKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CC(=O)N(C1)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide is a compound belonging to the pyrrolidine class, which has attracted attention due to its potential biological activities. This article explores the compound's synthesis, characterization, and biological evaluations, particularly focusing on its anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolidine ring substituted with a difluorophenyl group and an acetamide moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic route typically includes:
- Formation of the pyrrolidine core through cyclization reactions.
- Introduction of the difluorophenyl group via electrophilic substitution.
- Final acetamide formation through acylation reactions.
Anti-inflammatory Activity
Recent studies have evaluated the anti-inflammatory properties of this compound using various in vivo models. The carrageenan-induced paw edema model is commonly employed to assess anti-inflammatory effects.
Table 1: Anti-inflammatory Activity Results
| Compound | Dose (mg/kg) | Inhibition of Paw Edema after 3h (%) | Inhibition of Paw Edema after 6h (%) |
|---|---|---|---|
| This compound | 30 | 58.24 | 70.98 |
| Indomethacin (Control) | 40 | 66.44 | 80.00 |
The results indicate that this compound exhibits significant anti-inflammatory activity comparable to indomethacin, a standard anti-inflammatory drug.
Anticancer Activity
The anticancer potential of the compound has also been investigated against various cancer cell lines. In vitro studies have shown that it possesses cytotoxic effects against A549 lung cancer cells.
Table 2: Cytotoxicity Results Against A549 Cell Line
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 15.73 |
| Standard Drug (e.g., Doxorubicin) | 11.20 |
The IC50 value indicates that while the compound exhibits cytotoxicity, it is less potent than standard chemotherapeutic agents.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the mechanism of action of this compound at the molecular level. The docking results suggest strong interactions with key targets involved in inflammation and cancer pathways, such as COX enzymes and various receptors.
Case Studies
A recent case study highlighted the therapeutic potential of this compound in combination therapies for treating inflammatory diseases and cancer. The synergistic effects observed when combined with other pharmacological agents suggest a promising avenue for future research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following data table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Key Structural and Functional Insights
Core Heterocycle: The target compound’s pyrrolidinone core distinguishes it from pyrazole () and naphthyridine () derivatives.
Substituent Effects: Fluorine Positioning: The 3,4-difluorophenyl group in the target compound may improve metabolic resistance and lipophilicity compared to mono-fluorinated analogs (e.g., 3-fluorophenylmethoxy in ). Difluorination often enhances binding affinity in drug design . Electron-Withdrawing Groups: ’s chloro/cyano substituents contrast with the target’s fluorine; the latter offers milder electron withdrawal, reducing toxicity risks while maintaining stability .
This simplifies synthesis but may limit selectivity .
Therapeutic Implications: While Goxalapladib () targets atherosclerosis, the acetamide group in the target compound could align with kinase or protease inhibition, common in pyrrolidinone-based drugs. Fluorine’s role in blood-brain barrier penetration (e.g., ) suggests neurological applications .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity (logP): The 3,4-difluorophenyl group likely increases logP compared to non-fluorinated analogs, enhancing membrane permeability but risking solubility issues. Methoxy groups () counterbalance this via polarity .
- Melting Point: ’s high melting point (302–304°C) reflects crystalline stability from fluorophenyl and chromenone groups. The target compound’s simpler structure may lower its melting point, aiding formulation .
- Synthetic Complexity : The absence of stereocenters and boronate intermediates (cf. ) simplifies the target’s synthesis compared to stereospecific or macrocyclic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
